2-Hydroxyquinoline-6-sulfonyl chloride

Description

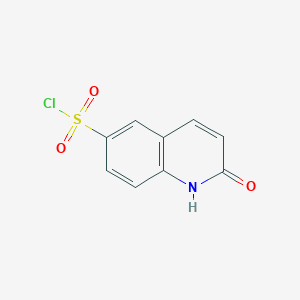

Structure

2D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYHIOACCQXLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696851 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569340-07-4 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxyquinoline-6-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2-hydroxyquinoline-6-sulfonyl chloride, a key intermediate for the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a reactive sulfonyl chloride group at the 6-position opens extensive possibilities for derivatization and the creation of compound libraries.[1][2] This guide details the primary synthetic pathway, experimental protocols, and critical reaction parameters.

Overview of the Synthetic Pathway

The most logical and established route for synthesizing this compound involves a two-step process. This pathway begins with the sulfonation of the 2-hydroxyquinoline starting material to form an intermediate sulfonic acid, which is subsequently converted to the target sulfonyl chloride.

Caption: Overall two-step synthesis workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations. Safety precautions must be observed, as these reactions involve corrosive and hazardous materials.

Aromatic sulfonation is an electrophilic aromatic substitution reaction where a hydrogen atom on the arene is replaced by a sulfonic acid group.[3] For quinoline derivatives, temperature is a critical factor in determining the position of the sulfonic acid group. While sulfonation at lower temperatures can favor the 8-position, heating the reaction mixture often leads to the thermodynamically more stable 6-sulfonic acid isomer.[4]

Protocol:

-

Preparation: In a flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-hydroxyquinoline to an excess of concentrated sulfuric acid or fuming sulfuric acid (oleum) at room temperature.

-

Reaction: Slowly heat the reaction mixture. Based on analogous quinoline sulfonation, a temperature range of 100-180°C is recommended to favor the formation of the 6-sulfonic acid derivative.[4][5] The reaction progress should be monitored by a suitable method (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The precipitated 2-hydroxyquinoline-6-sulfonic acid is collected by vacuum filtration, washed with cold water to remove excess sulfuric acid, and dried.

The table below summarizes common sulfonating agents and conditions.

| Parameter | Method A | Method B | Reference |

| Sulfonating Agent | Concentrated Sulfuric Acid (H₂SO₄) | Fuming Sulfuric Acid (Oleum) | [3][5] |

| Temperature | 100 - 180 °C | 100 - 180 °C | [4][5] |

| Key Advantage | Readily available | Higher reactivity | [5][6] |

Table 1: Reagents and Conditions for Aromatic Sulfonation.

The conversion of an aromatic sulfonic acid to its corresponding sulfonyl chloride is a standard transformation in organic synthesis.[7] This reaction typically employs chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃).[8][9]

Protocol:

-

Preparation: In a fume hood, place the dried 2-hydroxyquinoline-6-sulfonic acid from Step 1 into a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂).

-

Reaction: Add an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux (approximately 76°C for SOCl₂) until the evolution of gas ceases, indicating the completion of the reaction.[3]

-

Work-up: After cooling the reaction mixture, carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: The crude this compound can be purified by recrystallization from a suitable solvent or by chromatography. The product should be stored under inert and anhydrous conditions due to its moisture sensitivity.[10]

Caption: Conversion of sulfonic acid to sulfonyl chloride.

The table below presents common chlorinating agents used for this transformation.

| Chlorinating Agent | Typical Conditions | Byproducts | Reference |

| Thionyl Chloride (SOCl₂) | Reflux, cat. DMF | SO₂, HCl | [3] |

| Phosphorus Pentachloride (PCl₅) | Heating | POCl₃, HCl | [11] |

| Phosphorus Oxychloride (POCl₃) | Heating | H₃PO₄ | [7] |

| Cyanuric Chloride | Neutral conditions | Cyanuric acid | [7][12] |

Table 2: Common Reagents for Sulfonyl Chloride Formation.

Applications in Drug Development

Sulfonyl chlorides are highly valuable electrophiles in medicinal chemistry.[8] They react readily with a wide range of nucleophiles, including amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The sulfonamide linkage is a cornerstone motif found in a vast number of pharmaceuticals.[9] The synthesis of this compound provides a direct precursor to a diverse library of novel quinoline-based compounds for screening and development.

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 4. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]

- 5. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]

- 6. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]

- 7. researchgate.net [researchgate.net]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. lab-chemicals.com [lab-chemicals.com]

- 11. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]

- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

An In-depth Technical Guide to 2-Hydroxyquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-hydroxyquinoline-6-sulfonyl chloride. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

This compound is a quinoline derivative containing a reactive sulfonyl chloride group. While extensive experimental data for this specific compound is limited in publicly available literature, its core properties can be summarized based on supplier information and predictive models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 569340-07-4 | Chemical Supplier Data[1][2][3][4][5] |

| Molecular Formula | C₉H₆ClNO₃S | Chemical Supplier Data[1][2] |

| Molecular Weight | 243.67 g/mol | Chemical Supplier Data[1][2] |

| Predicted Boiling Point | 473.5±45.0 °C | Predictive Model |

| Predicted Density | 1.535±0.06 g/cm³ | Predictive Model |

| Storage Conditions | 2-8°C, Sealed, Inert Gas | Chemical Supplier Data[1][2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the direct chlorosulfonation of 2-hydroxyquinoline. This method is analogous to the synthesis of similar hydroxyquinoline sulfonyl chlorides[6].

Reaction Scheme:

References

- 1. This compound [myskinrecipes.com]

- 2. 569340-07-4|this compound|BLD Pharm [bldpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 569340-07-4 this compound [chemsigma.com]

- 5. 569340-07-4(2-oxo-1,2-Dhydroquinoline-6-sulfonyl chloride) | Kuujia.com [nl.kuujia.com]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 2-Hydroxyquinoline-6-sulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxyquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and chemical entities. Due to the limited availability of direct experimental data for this specific isomer, this guide combines established synthetic methodologies for analogous compounds with predictive spectroscopic analysis to offer a robust framework for its characterization.

Molecular Structure and Properties

This compound possesses a quinoline core functionalized with a hydroxyl group at the 2-position and a sulfonyl chloride group at the 6-position. The presence of the reactive sulfonyl chloride group makes it a valuable precursor for the synthesis of sulfonamides and other derivatives with potential biological activity.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆ClNO₃S | Calculated |

| Molecular Weight | 243.67 g/mol | Calculated |

| CAS Number | 569340-07-4 | Vendor Information |

| Predicted Boiling Point | 473.5 ± 45.0 °C | Computational Prediction |

| Predicted Density | 1.535 ± 0.06 g/cm³ | Computational Prediction |

Synthesis Methodology

A plausible and efficient method for the synthesis of this compound is via the direct chlorosulfonation of 2-hydroxyquinoline. This approach is analogous to the reported synthesis of other hydroxyquinoline sulfonyl chlorides, such as 8-hydroxyquinoline-5-sulfonyl chloride. The reaction involves the electrophilic substitution of a chlorosulfonyl group onto the electron-rich quinoline ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Hydroxyquinoline

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-hydroxyquinoline (1.0 eq).

-

Anhydrous dichloromethane is added to dissolve the starting material.

-

The flask is cooled to 0°C in an ice bath.

-

Chlorosulfonic acid (3.0-5.0 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5°C.

-

After the addition is complete, the reaction mixture is stirred at 0°C for an additional 1-2 hours, and then allowed to warm to room temperature and stirred for another 12-24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Structure Elucidation via Spectroscopic Analysis

The definitive structure of the synthesized compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | -OH |

| ~8.2 - 8.4 | d | 1H | H-5 |

| ~7.8 - 8.0 | dd | 1H | H-7 |

| ~7.6 - 7.7 | d | 1H | H-8 |

| ~7.4 - 7.5 | d | 1H | H-4 |

| ~6.8 - 6.9 | d | 1H | H-3 |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~145 | C-8a |

| ~140 | C-6 |

| ~138 | C-4 |

| ~130 | C-4a |

| ~128 | C-5 |

| ~125 | C-7 |

| ~118 | C-8 |

| ~115 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 1650 - 1630 | Strong | C=O stretch (keto tautomer) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| 1370 - 1350 | Strong | Asymmetric SO₂ stretch (sulfonyl chloride) |

| 1180 - 1160 | Strong | Symmetric SO₂ stretch (sulfonyl chloride) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 243/245 | ~3:1 | [M]⁺ (Molecular ion, due to ³⁵Cl and ³⁷Cl isotopes) |

| 179 | Moderate | [M - SO₂]⁺ |

| 144 | High | [M - SO₂Cl]⁺ |

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural elucidation of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and structural elucidation of this compound. By combining a reliable synthetic protocol with detailed predictive spectroscopic analysis, researchers and drug development professionals can confidently prepare and characterize this important chemical intermediate. The provided data and workflows serve as a valuable resource for guiding experimental work and ensuring the accurate identification of the target molecule.

An In-depth Technical Guide to 2-Hydroxyquinoline-6-sulfonyl Chloride: Synthesis, Spectroscopic Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxyquinoline-6-sulfonyl chloride, a potentially valuable intermediate in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, plausible synthetic protocol and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar quinoline-based sulfonyl chlorides.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of 6-hydroxyquinoline and general principles of spectroscopy for aromatic sulfonyl chlorides. It is important to note that 2-hydroxyquinoline exists in tautomeric equilibrium with 2(1H)-quinolinone. The predicted data considers the quinolinone form to be the major contributor in solution.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~11.8 | br s | 1H | N-H | The N-H proton of the quinolinone tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the acidic nature of the proton. |

| ~8.2 | d | 1H | H-5 | The introduction of the electron-withdrawing sulfonyl chloride group at position 6 will deshield the adjacent H-5 proton, shifting it downfield. |

| ~7.9 | dd | 1H | H-7 | This proton will be deshielded by the adjacent sulfonyl chloride group and will appear as a doublet of doublets due to coupling with H-5 and H-8. |

| ~7.6 | d | 1H | H-8 | The H-8 proton is expected to be a doublet coupled with H-7. |

| ~7.5 | d | 1H | H-4 | The H-4 proton of the quinolinone ring is expected to be a doublet. |

| ~6.5 | d | 1H | H-3 | The H-3 proton, adjacent to the carbonyl group in the quinolinone form, will be a doublet coupled to H-4. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment | Rationale |

| ~162 | C-2 | The carbonyl carbon of the quinolinone tautomer will be significantly downfield. |

| ~145 | C-6 | The carbon atom attached to the sulfonyl chloride group will be deshielded. |

| ~140 | C-8a | Quaternary carbon at the ring junction. |

| ~135 | C-4 | Olefinic carbon in the quinolinone ring. |

| ~130 | C-7 | Aromatic carbon adjacent to the sulfonyl chloride group. |

| ~128 | C-5 | Aromatic carbon adjacent to the sulfonyl chloride group. |

| ~122 | C-4a | Quaternary carbon at the ring junction. |

| ~118 | C-3 | Olefinic carbon in the quinolinone ring. |

| ~115 | C-8 | Aromatic carbon. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretch (quinolinone tautomer) |

| 1660 | Strong | C=O stretch (quinolinone tautomer) |

| 1600, 1550, 1480 | Medium-Strong | C=C aromatic ring stretches |

| 1370 | Strong | Asymmetric SO₂ stretch (sulfonyl chloride) |

| 1180 | Strong | Symmetric SO₂ stretch (sulfonyl chloride) |

| 830 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 243/245 | High | [M]⁺ molecular ion peak with characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. |

| 208 | Medium | [M-Cl]⁺ |

| 144 | High | [M-SO₂Cl]⁺ |

| 116 | Medium | Further fragmentation of the quinolinone ring. |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the synthesis of analogous quinoline sulfonyl chlorides.

Synthesis of this compound

This synthesis is a two-step process starting from 2-hydroxyquinoline. The first step is the sulfonation of the quinoline ring, followed by the chlorination of the resulting sulfonic acid.

Step 1: Sulfonation of 2-Hydroxyquinoline to 2-Hydroxyquinoline-6-sulfonic acid

-

To a stirred solution of fuming sulfuric acid (20% SO₃) at 0 °C, slowly add 2-hydroxyquinoline in small portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-110 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitate of 2-hydroxyquinoline-6-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of 2-Hydroxyquinoline-6-sulfonic acid

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the dried 2-hydroxyquinoline-6-sulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours. The solid should gradually dissolve.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or chloroform.

Visualizations

The following diagrams illustrate the synthetic pathway and a hypothetical signaling pathway involving a quinoline sulfonyl chloride derivative.

Caption: Synthetic pathway for this compound.

Caption: Hypothetical signaling pathway involving a quinoline sulfonyl chloride.

A Theoretical and Computational Investigation of 2-Hydroxyquinoline-6-sulfonyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of a proposed theoretical and computational study of 2-hydroxyquinoline-6-sulfonyl chloride, a molecule of interest for its potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental and theoretical data on this specific compound, this document outlines a robust computational workflow. The methodologies and analyses presented are based on established quantum chemical techniques successfully applied to analogous quinoline and sulfonamide derivatives, offering a predictive exploration of the molecule's structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of novel chemical entities.

Molecular Geometry Optimization and Structural Analysis

The foundational step in the theoretical study of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy structure on the potential energy surface.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-S | 1.78 |

| S=O (avg.) | 1.43 | |

| S-Cl | 2.07 | |

| C-O (hydroxy) | 1.36 | |

| C=O (keto tautomer) | 1.23 | |

| Bond Angles | O=S=O | 120.5 |

| Cl-S-C | 105.2 | |

| C-S=O (avg.) | 108.9 | |

| Dihedral Angles | C-C-S-Cl | Variable (potential rotamers) |

Note: The values presented in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. A detailed computational study is required to obtain precise values for this compound.

Experimental Protocol:

The geometry of this compound would be optimized using Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known for its reliability in predicting the geometries of organic molecules.

-

Basis Set: 6-311++G(d,p) or a larger basis set to ensure accurate description of the electronic structure, including polarization and diffuse functions.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with a solvent like water or dimethyl sulfoxide (DMSO).

-

Verification: The optimized structure would be confirmed as a true minimum on the potential energy surface by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties and Reactivity Analysis

Understanding the electronic structure of this compound is crucial for predicting its reactivity and potential interactions with biological targets. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electrostatic potential.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Region susceptible to electrophilic attack |

| LUMO Energy | -1.8 | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |

| Dipole Moment | ~4-6 D | High polarity |

Note: These values are estimations based on similar molecules and require specific calculations for confirmation.

Experimental Protocol:

The electronic properties would be calculated from the optimized geometry obtained in the previous step.

-

Software: Gaussian, ORCA.

-

Method: The same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.

-

Analysis:

-

HOMO and LUMO: The energies and spatial distributions of the frontier molecular orbitals will be visualized to identify sites of electrophilic and nucleophilic reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions of positive (electron-deficient) and negative (electron-rich) potential.

-

Mulliken Population Analysis: To quantify the partial charges on each atom.

-

Spectroscopic Properties Prediction

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the compound in a complex mixture.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Signals |

| ¹H NMR | Aromatic protons (quinoline): 7.0-8.5 ppm; Hydroxyl proton: > 9.0 ppm (variable) |

| ¹³C NMR | Aromatic carbons: 110-150 ppm; Carbon attached to sulfonyl group: ~140 ppm; Carbon attached to hydroxyl group: ~155 ppm |

| IR (Vibrational) | S=O stretch: 1350-1380 cm⁻¹ (asymmetric), 1160-1190 cm⁻¹ (symmetric); O-H stretch: 3200-3600 cm⁻¹ (broad) |

| UV-Vis | π → π* and n → π* transitions in the UV region, characteristic of the quinoline chromophore. |

Note: Chemical shifts and vibrational frequencies are estimations and are sensitive to the computational method and solvent effects.

Experimental Protocol:

-

NMR Spectroscopy:

-

Method: Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT (e.g., B3LYP/6-311++G(d,p)).

-

Referencing: Chemical shifts would be referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.

-

Solvent: The PCM model should be used to account for solvent effects on chemical shifts.

-

-

IR and Raman Spectroscopy:

-

Method: A frequency calculation at the same level of theory as the geometry optimization will yield the harmonic vibrational frequencies and intensities.

-

Scaling: Calculated frequencies are often systematically higher than experimental values and may require scaling with an appropriate factor for the chosen theoretical method.

-

-

UV-Vis Spectroscopy:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

-

Tautomerism Analysis

The "2-hydroxyquinoline" moiety can exist in equilibrium with its "2-quinolone" tautomer. It is crucial to determine the relative stability of these two forms, as they will have different chemical and physical properties.

Experimental Protocol:

-

Geometry Optimization: Both the 2-hydroxyquinoline and 2-quinolone tautomers of the title compound will be independently optimized using the DFT protocol described in Section 1.

-

Energy Calculation: The total electronic energies (including zero-point vibrational energy correction) of both optimized tautomers will be calculated at a high level of theory.

-

Relative Stability: The tautomer with the lower total energy is predicted to be the more stable and therefore the predominant form. The energy difference can be used to estimate the equilibrium constant.

Conclusion

The theoretical study of this compound, as outlined in this guide, would provide significant insights into its fundamental chemical properties. By employing a combination of DFT and TD-DFT methods, it is possible to predict its geometry, electronic structure, reactivity, and spectroscopic signatures. This information is invaluable for guiding synthetic efforts, understanding potential mechanisms of action in a biological context, and designing novel molecules with desired properties. The proposed computational workflow represents a state-of-the-art approach to the in silico characterization of new chemical entities, accelerating the research and development process.

Quinoline-Based Sulfonyl Chlorides: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide spectrum of biological activities. When functionalized with a sulfonyl chloride group, quinolines become versatile intermediates for the synthesis of sulfonamides, a class of compounds renowned for their therapeutic properties. This technical guide provides a comprehensive literature review of quinoline-based sulfonyl chlorides, covering their synthesis, key reactions, and the biological activities of their sulfonamide derivatives, with a focus on their potential in anticancer and antibacterial drug development.

Synthesis of Quinoline-Based Sulfonyl Chlorides

The preparation of quinoline-based sulfonyl chlorides can be achieved through several synthetic routes, primarily involving the chlorosulfonation of the quinoline ring or the conversion of a pre-existing sulfonic acid group.

Direct Chlorosulfonation of Quinolines

One of the most direct methods for synthesizing quinoline sulfonyl chlorides is the electrophilic substitution of a quinoline derivative with chlorosulfonic acid (ClSO₃H). The position of sulfonation is influenced by the substitution pattern of the quinoline ring and the reaction conditions.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

A common and crucial intermediate, 8-hydroxyquinoline-5-sulfonyl chloride, can be synthesized by the direct chlorosulfonation of 8-hydroxyquinoline.[1]

-

Reagents and Conditions: 8-hydroxyquinoline is reacted with chlorosulfonic acid, typically at room temperature.[2]

-

Procedure: To a stirred solution of 8-hydroxyquinoline in a suitable solvent, chlorosulfonic acid is added dropwise at a controlled temperature. The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched by carefully pouring the mixture onto crushed ice. The precipitated product is then filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.[3]

A similar approach can be employed for the synthesis of other substituted quinoline sulfonyl chlorides, such as 8-methoxyquinoline-5-sulfonyl chloride.[3]

From Quinolinesulfonic Acids

Alternatively, quinoline sulfonyl chlorides can be prepared from the corresponding quinolinesulfonic acids. This two-step process involves the initial sulfonation of the quinoline ring followed by the conversion of the sulfonic acid group to a sulfonyl chloride.

Experimental Protocol: Synthesis of Quinoline-8-sulfonyl chloride from Quinoline-8-sulfonic acid

-

Reagents and Conditions: Quinoline-8-sulfonic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Procedure: The quinolinesulfonic acid is heated with an excess of the chlorinating agent, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is monitored until the evolution of gas ceases.

-

Work-up and Purification: The excess chlorinating agent is removed under reduced pressure, and the resulting crude sulfonyl chloride is purified, typically by recrystallization.

Other Synthetic Routes

Other methods for the synthesis of specific quinoline sulfonyl chlorides have also been reported. For instance, quinoline-5-sulfonyl chloride can be prepared from 5-aminoisoquinoline through a diazotization reaction followed by a sulfochlorination reaction.[4]

The synthesis of various quinoline-based sulfonyl chlorides is a critical first step in the development of novel therapeutic agents. The following diagram illustrates a general synthetic pathway:

Caption: General synthetic routes to quinoline-based sulfonyl chlorides.

Key Reactions of Quinoline-Based Sulfonyl Chlorides

The primary utility of quinoline-based sulfonyl chlorides in medicinal chemistry lies in their facile reaction with nucleophiles, particularly amines, to form sulfonamides.

Sulfonamide Formation

The reaction of a quinoline sulfonyl chloride with a primary or secondary amine in the presence of a base yields the corresponding quinoline sulfonamide. This reaction is a cornerstone in the synthesis of a diverse library of biologically active compounds.

Experimental Protocol: General Procedure for the Synthesis of Quinoline Sulfonamides

-

Reagents and Conditions: A quinoline sulfonyl chloride is reacted with an appropriate amine in a suitable solvent, such as acetonitrile or DMF, in the presence of a base like triethylamine or pyridine.[3][5] The reaction is typically carried out at room temperature or with gentle heating.[5]

-

Procedure: To a solution of the amine and base, the quinoline sulfonyl chloride is added portion-wise. The reaction mixture is stirred for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up and Purification: The reaction mixture is typically poured into water to precipitate the sulfonamide product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.

The following diagram illustrates the general workflow for the synthesis and evaluation of quinoline sulfonamides:

Caption: Experimental workflow for synthesis and biological evaluation.

Biological Activities of Quinoline-Based Sulfonamides

Quinoline sulfonamide derivatives have demonstrated a wide range of biological activities, with significant potential as anticancer and antibacterial agents.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of quinoline-based sulfonamides against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

One study reported that a series of novel acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide exhibited significant anticancer activity.[2] Notably, compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to cisplatin and doxorubicin.[2]

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected 8-Hydroxyquinoline-5-sulfonamide Derivatives [2]

| Compound | C-32 | MDA-MB-231 | A549 |

| 3a | 22.5 | 25.1 | 28.3 |

| 3b | 19.8 | 21.5 | 24.1 |

| 3c | 15.4 | 18.2 | 20.5 |

| Cisplatin | 12.5 | 15.8 | 17.9 |

| Doxorubicin | 0.8 | 1.1 | 1.3 |

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Cell Lines and Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or WST-1 assay, which measure mitochondrial activity.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Apoptotic Signaling Pathway

The anticancer effect of some quinoline sulfonamides is mediated through the induction of apoptosis. For instance, compound 3c was found to increase the transcriptional activity of the tumor suppressor protein p53 and its downstream target p21.[2] This leads to an alteration in the expression of the Bcl-2 family of proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately triggering the apoptotic cascade.[2]

Caption: Proposed apoptotic signaling pathway of a quinoline sulfonamide.

Antibacterial Activity

Quinoline-sulfonamide hybrids have also emerged as a promising class of antibacterial agents, showing activity against both Gram-positive and Gram-negative bacteria.[5] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate biosynthesis.[5]

One study reported the synthesis of a series of quinoline-sulfonamide hybrids and their evaluation against various bacterial strains.[5] Compound QS-3 was identified as a potent antibacterial agent, particularly against P. aeruginosa.[6]

Table 2: Antibacterial Activity (MIC in µg/mL) of Compound QS-3 [6]

| Bacterial Strain | MIC (µg/mL) |

| P. aeruginosa | 64 |

| E. faecalis | 128 |

| E. coli | 128 |

| S. typhi | 512 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains and Culture: Bacterial strains are grown in appropriate broth media.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

MIC Determination: The MIC is determined by the broth microdilution method. Bacterial suspensions are added to 96-well plates containing serial dilutions of the compounds. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[5][7]

Conclusion

Quinoline-based sulfonyl chlorides are valuable and versatile intermediates in the synthesis of a wide array of sulfonamide derivatives with significant therapeutic potential. The straightforward and efficient synthetic routes to these sulfonyl chlorides, coupled with their facile conversion to sulfonamides, make them attractive building blocks for drug discovery programs. The demonstrated anticancer and antibacterial activities of quinoline sulfonamides, along with insights into their mechanisms of action, provide a strong rationale for the continued exploration and development of this compound class. Further optimization of the quinoline sulfonamide scaffold through structure-activity relationship (SAR) studies holds the promise of identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Hydroxyquinoline-6-sulfonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyquinoline-6-sulfonyl chloride, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to a lack of specific historical documentation on its discovery, this guide focuses on the probable synthetic routes, physicochemical properties inferred from closely related analogues, and its potential applications as a reactive intermediate. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and potential applications are presented to facilitate its use in research and development.

Introduction and Historical Context

While a specific date or individual discovery of this compound is not well-documented in scientific literature, its existence is a logical extension of the rich history of quinoline chemistry. The quinoline scaffold itself was first isolated from coal tar in 1834. The development of electrophilic substitution reactions on the quinoline ring, particularly sulfonation, was a key area of research in the late 19th and early 20th centuries.

The functionalization of quinolines with sulfonyl chloride groups provided highly reactive intermediates for the synthesis of sulfonamides, a class of compounds that gained immense importance with the discovery of their antibacterial properties in the 1930s. It is therefore highly probable that this compound was first synthesized during this broader exploration of quinoline derivatives for pharmaceutical applications. Its utility lies in the combination of the quinoline core, known for its presence in numerous biologically active compounds, and the reactive sulfonyl chloride group, which allows for facile derivatization.

Physicochemical Properties

Direct experimental data for this compound is sparse. However, we can infer its properties from the closely related analogue, 2-hydroxy-4-methylquinoline-6-sulfonyl chloride.

| Property | Inferred Value | Source Analogue | Citation |

| Molecular Formula | C₉H₆ClNO₃S | - | |

| Molecular Weight | 243.67 g/mol | - | |

| Appearance | Likely a solid | 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride | [1] |

| Purity (Typical) | ~95% | 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride | [1] |

Synthesis of this compound

The synthesis of this compound can be logically proposed as a two-step process starting from 2-hydroxyquinoline (which exists in tautomeric equilibrium with 2(1H)-quinolinone).

Step 1: Sulfonation of 2-Hydroxyquinoline

The first step involves the electrophilic sulfonation of the 2-hydroxyquinoline ring to produce 2-hydroxyquinoline-6-sulfonic acid. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid. The 6-position is a likely site for sulfonation due to the directing effects of the heterocyclic ring system.

Step 2: Chlorination of 2-Hydroxyquinoline-6-sulfonic Acid

The resulting sulfonic acid is then converted to the sulfonyl chloride. This can be achieved directly in the same pot if excess chlorosulfonic acid is used, or in a subsequent step using a chlorinating agent such as thionyl chloride (SOCl₂).[2]

Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride and should be optimized for the target compound.[3]

Materials:

-

2-Hydroxyquinoline

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add 2-hydroxyquinoline (1 equivalent).

-

Slowly, and with constant stirring, add chlorosulfonic acid (5 equivalents) dropwise, ensuring the temperature of the reaction mixture is maintained below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system.

Safety Precautions: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Chemical Reactivity and Applications

The primary utility of this compound lies in its reactivity as an electrophile, making it a valuable intermediate for the synthesis of a variety of derivatives.

Synthesis of Sulfonamides

The most common application of quinoline sulfonyl chlorides is in the synthesis of quinoline sulfonamides. The sulfonyl chloride group reacts readily with primary and secondary amines to form a stable sulfonamide linkage.[2][4] This reaction is fundamental in drug discovery, as the sulfonamide functional group is a key pharmacophore in many therapeutic agents, including antibacterial, and anticancer drugs.[4][5]

General reaction for the synthesis of 2-hydroxyquinoline-6-sulfonamides.

Potential Signaling Pathway Interactions

While there is no direct evidence of this compound interacting with specific signaling pathways, its derivatives have been investigated for a range of biological activities. For example, various quinoline sulfonamides have been designed and synthesized as potential inhibitors of enzymes involved in cancer cell metabolism, such as the M2 isoform of pyruvate kinase (PKM2).[5] The general workflow for investigating such a compound is outlined below.

A potential drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Based on the established principles of quinoline chemistry, its synthesis is straightforward, and its reactivity is predictable. For researchers in drug discovery and materials science, this compound offers a versatile scaffold for the creation of novel molecules with potentially interesting biological and physical properties. This guide provides a foundational understanding to encourage and facilitate further exploration and application of this and related compounds.

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Tautomerism in 2-Hydroxyquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyquinoline and its derivatives are a cornerstone in medicinal chemistry and materials science.[1] The biological activity and physicochemical properties of these compounds are intrinsically linked to a fascinating chemical phenomenon: tautomerism.[2] This guide provides a comprehensive technical overview of the tautomeric equilibrium between the two primary forms of 2-hydroxyquinoline: the enol (2-hydroxyquinoline) and the keto (2(1H)-quinolone) tautomers. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and functional materials.[3]

The tautomerization involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, resulting in two distinct isomers with different electronic and structural characteristics. The equilibrium is dynamic and can be influenced by a variety of factors, including the solvent environment, substituent effects, and temperature.[2][4] This document delves into the core principles governing this equilibrium, outlines detailed experimental protocols for its investigation, and presents key quantitative data to aid researchers in this field.

The Tautomeric Equilibrium: Enol vs. Keto

The tautomeric equilibrium of 2-hydroxyquinoline involves the interconversion of the aromatic enol form and the non-aromatic keto (or amide) form.[5]

Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Generally, the keto form is thermodynamically more stable than the enol form, particularly in the solid state and in polar solvents.[2] This increased stability is attributed to several factors:

-

Hydrogen Bonding: In the solid state and in non-polar or weakly polar solvents, 2(1H)-quinolone can form stable hydrogen-bonded dimers.[2]

-

Zwitterionic Resonance: In polar solvents, the keto form is stabilized by a zwitterionic resonance structure, which is favored by the solvent's dielectric medium.[6]

-

Aromaticity: While the enol form possesses a fully aromatic quinoline ring system, the disruption of this aromaticity in the keto form is compensated by the aforementioned stabilizing factors.[2]

In the gas phase, however, the enol form is found to be slightly more stable than the keto form.[6]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the specific substitution pattern on the quinoline ring.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, significantly shift the equilibrium towards the more polar keto form.[2][7] In contrast, non-polar solvents favor the enol form to a greater extent.

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can influence the relative stabilities of the tautomers. Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[2][3] Steric hindrance from bulky substituents can also play a role in favoring one tautomer over the other.[2]

-

Temperature: Temperature can influence the equilibrium constant (K_T). Detailed thermodynamic studies can reveal the enthalpy and entropy changes associated with the tautomerization process.[8]

Quantitative Analysis of Tautomerism

A quantitative understanding of the tautomeric equilibrium is essential for predicting the behavior of 2-hydroxyquinoline derivatives in different environments. This is typically achieved by determining the equilibrium constant, K_T = [keto]/[enol].

Spectroscopic Data

Table 1: Spectroscopic Data for 2-Hydroxyquinoline Tautomers

| Tautomer | Technique | Solvent | Characteristic Signals |

| 2-Hydroxyquinoline (Enol) | ¹H NMR | DMSO-d₆ | δ ~11.5 ppm (br s, 1H, OH) |

| ¹³C NMR | DMSO-d₆ | δ ~160 ppm (C-OH) | |

| UV-Vis | Non-polar | λ_max ~310-330 nm | |

| IR | Solid | ν(O-H) ~3400-3200 cm⁻¹ (broad) | |

| 2(1H)-Quinolone (Keto) | ¹H NMR | DMSO-d₆ | δ ~11.7 ppm (br s, 1H, NH) |

| ¹³C NMR | DMSO-d₆ | δ ~162 ppm (C=O) | |

| UV-Vis | Polar | λ_max ~330-350 nm | |

| IR | Solid | ν(N-H) ~3300-3100 cm⁻¹, ν(C=O) ~1660 cm⁻¹ |

Note: The chemical shifts and absorption maxima are approximate and can vary with solvent and substituents.

Tautomeric Equilibrium Constants

Table 2: Tautomeric Equilibrium Constants (K_T) in Various Solvents

| Solvent | Dielectric Constant (ε) | K_T = [Keto]/[Enol] | Reference |

| Gas Phase | 1 | < 1 | [6] |

| Cyclohexane | 2.02 | ~1 | [2] |

| Dioxane | 2.21 | > 1 | [2] |

| Chloroform | 4.81 | Significantly > 1 | [9] |

| Ethanol | 24.55 | Predominantly Keto | [2] |

| Water | 80.1 | Predominantly Keto | [6] |

Experimental Protocols

The study of tautomerism in 2-hydroxyquinoline compounds relies on a combination of spectroscopic techniques.

Caption: General experimental workflow for studying tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the interconversion between tautomers is often slow on the NMR timescale.[6][8]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-hydroxyquinoline compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) to a known concentration (typically 5-10 mg/mL).

-

Instrument Parameters:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

For ¹H NMR, use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration. A typical pulse angle is 30-45 degrees.

-

For ¹³C NMR, use a proton-decoupled sequence.

-

-

Data Analysis:

-

Identify the characteristic signals for both the enol and keto tautomers. Key signals to monitor include the O-H/N-H protons and the carbons of the C-OH/C=O groups.

-

Carefully integrate the non-overlapping signals corresponding to each tautomer.

-

Calculate the mole fraction of each tautomer and the equilibrium constant (K_T) using the integral values.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomerism due to the different chromophores present in the enol and keto forms, which result in distinct absorption spectra.[10][11]

Protocol:

-

Sample Preparation: Prepare a series of solutions of the 2-hydroxyquinoline compound in the solvent of interest at different, accurately known concentrations.

-

Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectra over a relevant wavelength range (e.g., 200-450 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) corresponding to the enol and keto forms.

-

To determine the equilibrium constant, methods such as deconvolution of overlapping spectral bands or the use of model compounds that exist in a single tautomeric form may be necessary.[7]

-

The molar absorptivity (ε) for each tautomer at a specific wavelength is required for accurate quantification using the Beer-Lambert law.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in each tautomer, particularly the O-H, N-H, and C=O stretching vibrations.[1]

Protocol:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For solution-state analysis, use a liquid cell with windows that are transparent in the IR region of interest (e.g., CaF₂, NaCl).

-

-

Instrument Parameters:

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Perform a background subtraction using the pure solvent or an empty ATR crystal.

-

-

Data Analysis:

-

Identify the characteristic vibrational bands for the enol form (e.g., broad O-H stretch) and the keto form (e.g., N-H stretch and C=O stretch).

-

Quantitative analysis using FTIR can be challenging but may be possible by creating a calibration curve based on the intensity of a characteristic, non-overlapping peak.[2]

-

Logical Relationships in Tautomerism Analysis

The investigation of tautomerism in 2-hydroxyquinoline compounds follows a logical progression from qualitative observation to quantitative determination and thermodynamic characterization.

Caption: Logical flow for the comprehensive analysis of tautomerism.

Conclusion

The tautomeric equilibrium of 2-hydroxyquinoline compounds is a multifaceted phenomenon with profound implications for their application in drug discovery and materials science. A thorough understanding of the factors governing this equilibrium and the ability to quantitatively assess it are critical for researchers in the field. This guide has provided a detailed overview of the core principles of 2-hydroxyquinoline tautomerism, along with practical experimental protocols and key data. By employing the methodologies outlined herein, scientists can effectively characterize the tautomeric behavior of novel 2-hydroxyquinoline derivatives, paving the way for the development of new molecules with tailored properties and enhanced performance.

References

- 1. researchgate.net [researchgate.net]

- 2. physicsforums.com [physicsforums.com]

- 3. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Keto-Enol Tautomerism in Passerini and Ugi Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dial.uclouvain.be [dial.uclouvain.be]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilicity of sulfonyl chlorides, a class of organic compounds pivotal to advancements in medicinal chemistry and organic synthesis. Their unique reactivity profile makes them indispensable reagents for the construction of sulfonamides, sulfonates, and other sulfur-containing motifs frequently found in pharmaceuticals and other biologically active molecules.[1][2][3] This document delves into the core principles governing their reactivity, quantitative measures of their electrophilicity, and the experimental protocols used for these assessments.

Core Concepts: The Source of Electrophilicity

The notable electrophilicity of sulfonyl chlorides (R-SO₂Cl) is fundamentally derived from the electronic properties of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two highly electronegative oxygen atoms. This arrangement results in a significant electron withdrawal from the sulfur atom, rendering it highly electron-deficient and thus a prime target for nucleophilic attack.[3] The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions.[3]

The primary reaction mechanism for nucleophilic attack on sulfonyl chlorides is a concerted bimolecular nucleophilic substitution (SN2) pathway.[4][5][6] This involves a backside attack by the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration at the sulfur center.[7][8][9][10][11] However, under certain conditions, such as in the case of fluoride exchange, an addition-elimination mechanism may be operative.[5]

Quantitative Analysis of Electrophilicity

The electrophilic character of sulfonyl chlorides can be quantified by studying their reaction kinetics with various nucleophiles, most commonly through solvolysis or hydrolysis reactions. The rates of these reactions are influenced by both the electronic nature of the substituents on the sulfonyl chloride and the properties of the solvent.

Substituent Effects: The Hammett Correlation

The electronic influence of substituents on the reactivity of aromatic sulfonyl chlorides is well-described by the Hammett equation, which relates reaction rates to the electronic properties of the substituents.[12] For the hydrolysis and solvolysis of substituted benzenesulfonyl chlorides, a positive Hammett ρ (rho) value is consistently observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[2][4][13] Conversely, electron-donating groups retard the reaction rate. Some studies, however, have reported curved Hammett plots, suggesting a change in the transition state structure or reaction mechanism with highly activating or deactivating substituents.[13]

Kinetic Data: Rate Constants for Hydrolysis and Solvolysis

The following tables summarize key kinetic data for the reaction of various substituted benzenesulfonyl chlorides. These values provide a quantitative measure of their relative electrophilicity.

Table 1: First-Order Rate Constants for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in H₂O at 15°C [7]

| Substituent (X) | 10⁴ k (s⁻¹) |

| 4-MeO | 23.89 |

| 4-Me | 13.57 |

| 4-H | 11.04 |

| 4-Br | 7.447 |

| 4-NO₂ | 9.373 |

Table 2: Hammett ρ Values for Reactions of Aromatic Sulfonyl Chlorides

| Reaction | ρ Value | Reference |

| Alkaline Hydrolysis in Water | +1.564 | [2] |

| Chloride-Chloride Exchange | +2.02 | [4] |

| Pyridine-Catalyzed Hydrolysis | Varies with pyridine pKa | [13] |

| Hydrolysis in 50% H₂SO₄ | -1.85 ± 0.12 | [14] |

Note: The negative ρ value in 50% H₂SO₄ is an exception and is attributed to the specific reaction mechanism under strongly acidic conditions.

Experimental Protocols for Determining Electrophilicity

Accurate determination of the reaction kinetics of sulfonyl chlorides is crucial for quantifying their electrophilicity. The following are outlines of common experimental methodologies.

Spectrophotometric Method for Hydrolysis Kinetics

This method is suitable for following the hydrolysis of aromatic sulfonyl chlorides that exhibit a change in their UV-Vis spectrum upon reaction.[14]

Protocol Outline:

-

Preparation of Solutions: A stock solution of the aromatic sulfonyl chloride is prepared in a non-reactive, water-miscible solvent (e.g., dioxane, acetonitrile). Aqueous solutions of varying acidity (e.g., sulfuric acid solutions) or pH are also prepared.

-

Kinetic Runs: The reaction is initiated by rapidly mixing the sulfonyl chloride stock solution with the aqueous solution in a thermostated cuvette within a spectrophotometer.

-

Data Acquisition: The change in absorbance at a predetermined wavelength corresponding to the reactant or product is monitored over time.

-

Data Analysis: The pseudo-first-order rate constant (k) is determined by fitting the absorbance vs. time data to a first-order rate equation.

Conductometric Method for Solvolysis Kinetics

This method is particularly well-suited for following the solvolysis of sulfonyl chlorides in aqueous or alcoholic solutions, as the reaction produces ions (H⁺ and Cl⁻), leading to a change in the conductivity of the solution.[7]

Protocol Outline:

-

Instrumentation: A high-precision conductivity meter and a thermostated conductivity cell are required.

-

Solution Preparation: A dilute solution of the sulfonyl chloride in the desired solvent (e.g., water, ethanol-water mixtures) is prepared. For sparingly soluble sulfonyl chlorides, a dilution technique using an inert support like Kieselguhr can be employed to achieve saturation without supersaturation.[7]

-

Kinetic Measurement: The change in conductance of the solution is recorded over time as the solvolysis reaction proceeds.

-

Rate Constant Calculation: The first-order rate constant is calculated from the change in conductance, which is proportional to the concentration of ions produced.

Synthesis of Sulfonamides: A Practical Application of Electrophilicity

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis.[15][16]

General Procedure:

-

Reactant Dissolution: The sulfonyl chloride is dissolved in a suitable aprotic solvent, such as acetonitrile or dichloromethane.[1][15][17]

-

Amine Addition: The amine, along with a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, is added to the sulfonyl chloride solution.[1][16][17] The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic reaction.[1][17]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with water to remove the base hydrochloride salt and excess base. The organic layer is then dried and the solvent removed under reduced pressure. The resulting sulfonamide can be purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving sulfonyl chlorides.

General SN2 Reaction of a Sulfonyl Chloride

Caption: SN2 mechanism for nucleophilic substitution on a sulfonyl chloride.

Experimental Workflow for Sulfonamide Synthesis

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Factors Influencing Sulfonyl Chloride Electrophilicity

Caption: Key factors that modulate the electrophilicity of sulfonyl chlorides.

Conclusion

The electrophilicity of sulfonyl chlorides is a well-established and quantifiable property that underpins their extensive use in organic synthesis and drug development. A thorough understanding of the factors that influence their reactivity, coupled with robust kinetic analysis, allows for the rational design of synthetic routes and the development of novel chemical entities. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working with this important class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Hammett equation - Wikipedia [en.wikipedia.org]

- 13. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 15. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Taxonomy of Quinolones: A Technical Guide for Drug Development Professionals

An in-depth exploration of the classification, structure-activity relationships, and mechanisms of action of quinolone antibiotics, providing researchers and scientists with a comprehensive reference for drug discovery and development.

Introduction

Quinolones are a major class of synthetic, broad-spectrum antibiotics used extensively in both human and veterinary medicine.[1] Their core chemical structure is a bicyclic system related to 4-quinolone.[1][2] Since the discovery of the first quinolone, nalidixic acid, in 1962, extensive research has led to the development of thousands of analogues, significantly enhancing their antibacterial potency and spectrum of activity.[3][4] This guide provides a detailed chemical taxonomy of quinolones, focusing on their generational classification, structure-activity relationships (SAR), and the molecular mechanisms that underpin their therapeutic efficacy and the development of resistance.

Chemical Taxonomy and Generational Classification

The evolution of quinolones is commonly categorized into four generations, primarily based on their spectrum of antimicrobial activity.[5][6] This classification reflects the progressive chemical modifications made to the core quinolone structure, leading to enhanced potency against a wider range of bacterial pathogens.

First-Generation Quinolones: The inaugural members of this class, such as nalidixic acid, cinoxacin, and oxolinic acid, exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa.[6][7] Their clinical utility is largely confined to the treatment of uncomplicated urinary tract infections.[8]

Second-Generation Quinolones: The hallmark of the second generation is the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones.[3][5] This modification significantly enhances their antibacterial activity and broadens their spectrum to include some Gram-positive bacteria and atypical pathogens.[9] Ciprofloxacin, a prominent member of this generation, is particularly effective against Pseudomonas aeruginosa.[7][10] Other notable second-generation quinolones include norfloxacin, ofloxacin, and lomefloxacin.[11]

Third-Generation Quinolones: This generation, which includes levofloxacin, sparfloxacin, gatifloxacin, and moxifloxacin, demonstrates further expanded activity against Gram-positive bacteria, especially Streptococcus pneumoniae, and atypical pathogens.[9][12] While they retain broad Gram-negative coverage, their activity against Pseudomonas species is generally less potent than that of ciprofloxacin.[9]

Fourth-Generation Quinolones: The fourth generation, exemplified by trovafloxacin (though its use has been restricted), is characterized by its broad-spectrum activity that encompasses anaerobic bacteria in addition to Gram-positive and Gram-negative organisms.[5][9] These agents typically target both DNA gyrase and topoisomerase IV, a dual action that is thought to slow the development of bacterial resistance.[5]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy and pharmacokinetic properties of quinolones are intricately linked to the chemical substituents at various positions of their core bicyclic structure. Understanding these structure-activity relationships is crucial for the rational design of new and improved quinolone derivatives.

| Position | Substituent | Effect on Activity |

| N-1 | Cyclopropyl | Confers significant activity against Gram-negative bacteria.[3] |

| 2,4-difluorophenyl | Heightens activity against anaerobic bacteria.[3] | |

| t-butyl | Slightly less potent than cyclopropyl but still effective.[3] | |

| C-5 | Amino | Improves overall potency.[13] |

| C-6 | Fluorine | Markedly enhances antibacterial potency by improving DNA gyrase binding and cell penetration.[11] |

| C-7 | Piperazine | Enhances potency against Gram-negative bacteria.[14] |

| Aminopyrrolidine | Improves activity against Gram-positive bacteria.[14] | |

| Alkylation of heterocycle | Enhances activity against Gram-positive bacteria.[14] | |

| C-8 | Halogen (F, Cl) | Improves oral absorption and activity against anaerobes.[13] |

| Methoxy | Reduces the likelihood of the emergence of resistant strains.[14][15] |

Mechanism of Action: Inhibition of Bacterial Topoisomerases

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[16][17] These enzymes are critical for managing DNA topology during replication, transcription, and repair.

DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is the primary target in many Gram-negative bacteria.[16][18] It introduces negative supercoils into the bacterial DNA. Topoisomerase IV, comprised of two ParC and two ParE subunits, is the main target in many Gram-positive bacteria and is responsible for decatenating daughter chromosomes following replication.[16][18]

The mechanism of inhibition involves the formation of a stable ternary complex between the quinolone, the topoisomerase, and the bacterial DNA.[15][16] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break, leading to the accumulation of double-strand DNA breaks.[5][16] These breaks block DNA replication and transcription, ultimately triggering cell death.[19]

Caption: Mechanism of quinolone action via inhibition of DNA gyrase and topoisomerase IV.

Mechanisms of Resistance

The emergence of bacterial resistance to quinolones poses a significant clinical challenge. The primary mechanisms of resistance involve alterations in the drug targets and reduced drug accumulation.

Target Gene Mutations: The most common mechanism of high-level resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[10][20] These mutations reduce the binding affinity of quinolones to their target enzymes.[10]